N-Nitroso Duloxetine Exhibits 10- to 100-Fold Lower Mutagenic Potency Compared to NDMA and NDEA in In Vitro and In Vivo Assays
In vivo transgenic rodent (TGR) mutagenicity studies using BigBlue rats demonstrated that N-nitroso duloxetine has a substantially attenuated mutagenic potency relative to the highly potent small-molecule nitrosamines NDMA and NDEA. Modeling of physicochemical properties and mechanistic activation by quantum mechanical calculations indicated that NDSRIs of fluoxetine, duloxetine, and atomoxetine are 10- to 100-fold less potent than NDMA or NDEA [1]. The in vivo BMDL (benchmark dose lower confidence limit) for N-nitroso duloxetine in liver tissue was determined to be 6.8 mg/kg/day, which translates to an AI estimate of 6800 ng/day when derived directly from the mutagenicity endpoint [2]. Relative potency calculations based on this BMDL value yield AI estimates of 4695 ng/day (relative to NDMA) and 1802 ng/day (relative to NDEA) [2]. These experimentally derived AI values are at least 18- to 68-fold higher than the regulatory ADI of 100 ng/day assigned by EMA [3].
| Evidence Dimension | Mutagenic potency (relative to NDMA/NDEA) and derived Acceptable Intake (AI) values |
|---|---|
| Target Compound Data | In vivo BMDL = 6.8 mg/kg/day; Derived AI (mutagenicity endpoint) = 6800 ng/day; Relative to NDMA = 4695 ng/day; Relative to NDEA = 1802 ng/day; Potency fold-reduction = 10-100× lower than NDMA/NDEA |
| Comparator Or Baseline | NDMA: AI = 96 ng/day (EMA) or 26.5 ng/day (FDA); NDEA: AI = 26.5 ng/day |
| Quantified Difference | AI estimates for N-nitroso duloxetine are 18.8× to 68× higher than the EMA regulatory ADI of 100 ng/day; 10- to 100-fold lower mutagenic potency compared to NDMA/NDEA |
| Conditions | BigBlue transgenic rat (TGR) in vivo mutagenicity assay, liver tissue; quantum mechanical modeling of physicochemical properties and mechanistic activation; read-across analysis |
Why This Matters
This quantitative potency differentiation directly informs risk assessment—procuring N-nitroso duloxetine as a dedicated standard is scientifically justified because its attenuated mutagenic profile yields a distinct AI threshold that generic nitrosamine standards cannot represent.
- [1] Jolly, R., et al. Estimation of Acceptable Daily Intake Values Based on Modeling and In Vivo Mutagenicity of NDSRIs of Fluoxetine, Duloxetine, and Atomoxetine. Regulatory Toxicology and Pharmacology. 2024. View Source
- [2] Jolly, R., et al. (2024). In vivo TGR study data for N-nitroso-duloxetine. Data presented at USP Nitrosamines Exchange. View Source
- [3] European Medicines Agency (EMA). Appendix 1: Acceptable Intakes Established for N-Nitrosamines. EMA/393815/2024/Rev.6. View Source
